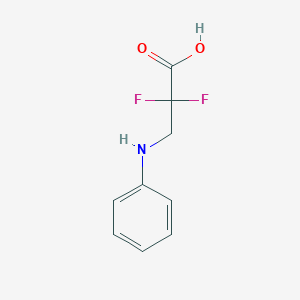
2,2-Difluoro-3-(phenylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-(phenylamino)propanoic acid is an organic compound with the molecular formula C9H9F2NO2 It is characterized by the presence of two fluorine atoms and a phenylamino group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(phenylamino)propanoic acid typically involves the introduction of fluorine atoms into the propanoic acid structure. One common method is the reaction of 2,2-difluoro-3-bromo-propanoic acid with aniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the phenylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3-(phenylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction could produce difluoroamines.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-(phenylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-(phenylamino)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The phenylamino group may also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-3-(methylamino)propanoic acid
- 2,2-Difluoro-3-(ethylamino)propanoic acid
- 2,2-Difluoro-3-(benzylamino)propanoic acid
Uniqueness
2,2-Difluoro-3-(phenylamino)propanoic acid is unique due to the presence of the phenylamino group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms also contribute to its distinct properties, such as increased stability and enhanced binding affinity to molecular targets.
Eigenschaften
Molekularformel |
C9H9F2NO2 |
|---|---|
Molekulargewicht |
201.17 g/mol |
IUPAC-Name |
3-anilino-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11,8(13)14)6-12-7-4-2-1-3-5-7/h1-5,12H,6H2,(H,13,14) |
InChI-Schlüssel |
GZEPTPWPORRJKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCC(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



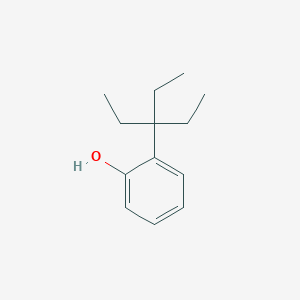
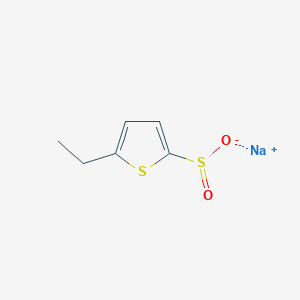
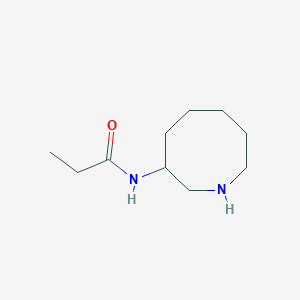
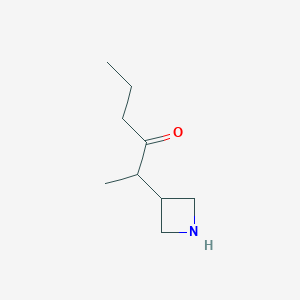
![(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)
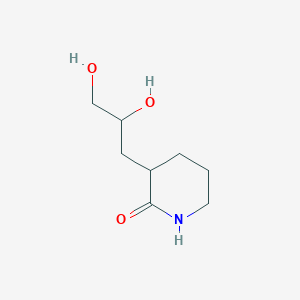



![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)
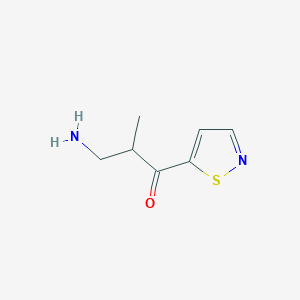
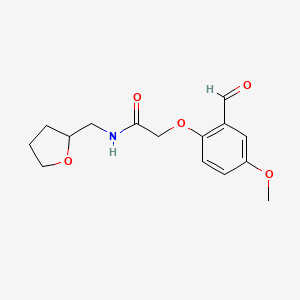
![3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)
